5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione
Description
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-15-10(18)16-9(8)17/h1-5H,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSYYLXQOADDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Pyrimidinedione Functionalization
The Suzuki-Miyaura cross-coupling reaction has been widely employed to introduce aryl groups at the 5-position of the pyrimidinedione core. In a representative procedure, 5-iodo-6-methyl-1H-pyrimidine-2,4-dione is reacted with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis. Key steps include:
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Reagent Ratios : A 1:1 molar ratio of the iodopyrimidinedione to boronic acid ensures minimal side-product formation.
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Catalyst System : A combination of Pd(dtbpf)Cl₂ (0.2 mol%) and potassium hydroxide (2.658 kg/19.0 L aqueous solution) in acetone/THF achieves optimal coupling efficiency.
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Reaction Conditions : Degassing for 30–60 minutes at 40°C followed by heating at 45°C for 2.5 hours yields the coupled product in 87% molar yield.
Table 1 : Optimization of Suzuki-Miyaura Coupling Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 45°C | Maximizes rate |
| Pd Catalyst Loading | 0.2 mol% | Balances cost |
| Base | KOH (1.5 M aqueous) | Enhances coupling |
Post-reaction purification involves Celite filtration to remove residual palladium, followed by crystallization from THF/AcOH/water (62°C). This method consistently produces material with >98% purity as confirmed by LCMS (MH+ = 427.1).
Cyclocondensation Strategies
Trifluoroacetoacetate-Based Ring Formation
Cyclocondensation of 3-aminophenyl derivatives with ethyl 4,4,4-trifluoroacetoacetate provides an alternative route to the pyrimidinedione scaffold. For 5-[3-(trifluoromethyl)phenyl] substitution:
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Acid Catalysis : A methanol/H₃PO₄ (4:1) mixture at reflux for 24 hours facilitates cyclization, though yields remain moderate (27–39%).
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Substituent Effects : Electron-withdrawing groups on the phenyl ring (e.g., -CF₃) improve reaction kinetics by stabilizing intermediate enolate species.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the β-ketoester, followed by dehydration and aromatization. ¹⁹F NMR studies confirm retention of the trifluoromethyl group during cyclization.
Post-Synthetic Modifications
Chlorination and Functionalization
Chlorination of the pyrimidinedione core at the 4-position using POCl₃ enables further derivatization:
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Conditions : Refluxing in POCl₃ for 3 hours achieves quantitative conversion to 4-chloro intermediates.
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Applications : The chloro derivative serves as a precursor for nucleophilic substitution with aryl Grignard reagents or amination agents.
Table 2 : Chlorination Efficiency with Varied Substituents
| Substituent at 5-Position | Yield of 4-Chloro Product |
|---|---|
| -CF₃ | 85% |
| -NO₂ | 70% |
Alkylation and Amination Techniques
N1-Alkylation for Enhanced Bioactivity
Methylation at the N1 position is achieved using methyl iodide in the presence of barium hydroxide:
Direct Amination Strategies
Amination via 1-aminooxysulfonyl-2,4,6-trimethylbenzene introduces primary amines at the N1 position, though yields remain modest (50–60%).
Comparative Analysis of Synthetic Routes
Table 3 : Method Comparison for 5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 87% | >98% | Industrial |
| Cyclocondensation | 39% | 90% | Lab-scale |
| Post-Synthetic Chlorination | 85% | 95% | Pilot-scale |
The Suzuki-Miyaura approach offers superior efficiency and scalability, while cyclocondensation allows modular access to diverse analogs.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting or modulating its activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidinedione Core
The biological and physicochemical properties of pyrimidinediones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidinedione Derivatives
Key Research Findings
Substituent Position Matters: 5-Substituted pyrimidinediones (e.g., 5-phenyl or 5-CF₃-phenyl) show higher bioactivity than 6-substituted analogs due to optimal steric and electronic interactions . Fluorine at the 5-position increases metabolic stability but reduces solubility compared to methyl or amino groups .
Trifluoromethylphenyl vs. Phenyl :
- The CF₃ group increases lipophilicity (logP ≈ 2.5) compared to phenyl (logP ≈ 1.8), enhancing blood-brain barrier penetration .
Agrochemical vs. Pharmaceutical Use :
- Bromacil’s bromine and sec-butyl groups optimize herbicidal activity, while the trifluoromethylphenyl group in the target compound is tailored for CNS drug development .
Biological Activity
5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione, also known as trifluorothymine or TFT, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 180.0847 g/mol
- CAS Registry Number : 54-20-6
The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Research has identified it as a potent inhibitor of branched-chain amino acid transaminases (BCATs), which are involved in the metabolism of branched-chain amino acids (BCAAs). This inhibition can impact cancer metabolism, making it a candidate for cancer therapy .
Anticancer Properties
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Inhibition of BCATs : Studies have shown that this compound inhibits BCAT1 and BCAT2 with high potency. The IC values for these enzymes indicate strong inhibitory effects, which are critical in the context of cancer cell metabolism .
Compound IC Value (µM) BAY-069 0.1 BAY-771 >10 - Cellular Activity : The compound has demonstrated high cellular activity in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
Research indicates that derivatives of this compound may possess anti-inflammatory properties. For instance, the metabolic products formed after administration have been linked to reduced inflammation in preclinical models .
Case Studies
- Study on Metabolism : In a pharmacokinetic study involving rats, the compound was administered orally and showed significant absorption with subsequent metabolism leading to active anti-inflammatory metabolites. This suggests its potential utility in treating inflammatory conditions .
- High-throughput Screening : A high-throughput screening campaign identified this compound as a lead candidate for further development as a BCAT inhibitor. Subsequent optimization based on X-ray crystallography has provided insights into its binding modes and structure-activity relationships (SAR) .
Structure-Activity Relationship (SAR)
The structural modifications of the pyrimidinedione core have been explored extensively to enhance potency and selectivity against BCATs:
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Substituents at Position 5 : Variations at this position have shown to significantly influence the inhibitory activity against BCATs.
Substituent Activity Change Trifluoromethyl Increased potency Methyl Decreased potency
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption characteristics, with studies indicating good bioavailability and metabolic stability .
Q & A
Q. What are the optimal synthetic routes for 5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with cyclization to form the pyrimidinedione core, followed by introducing substituents like the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions. Key factors include:
- Temperature control : Avoiding side reactions (e.g., decomposition of the trifluoromethyl group) by maintaining low temperatures during halogenation steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for substitutions .
- Catalysts : Palladium-based catalysts for cross-coupling reactions to attach aromatic groups .
Q. What analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Single-crystal X-ray diffraction : Provides definitive structural confirmation, with data-to-parameter ratios >12:1 ensuring accuracy (e.g., R factor ≤0.054) .
- NMR spectroscopy : NMR is critical for confirming the trifluoromethyl group’s integration .
- HPLC-MS : Detects impurities at <0.1% levels, especially in multi-step syntheses .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s lipophilicity and biological activity?
The trifluoromethyl group enhances lipophilicity (measured via LogP assays), improving membrane permeability. This modification is linked to increased binding affinity in enzyme inhibition studies (e.g., kinases or dehydrogenases) due to hydrophobic interactions with target pockets. Comparative studies with non-fluorinated analogs show a 3–5-fold increase in potency .
Q. How can researchers resolve contradictory data in biological activity assays (e.g., varying IC values across studies)?
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Structural analogs : Compare activity trends using derivatives with systematic substitutions (e.g., replacing trifluoromethyl with methyl or chlorine) to identify pharmacophore requirements .
- Dose-response validation : Repeat assays with 8–10 concentration points to ensure reproducibility .
Q. What computational strategies are effective for designing derivatives with enhanced target selectivity?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Molecular docking : Use crystal structures of target proteins (e.g., PDB 3K1) to model binding modes and identify steric clashes .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .
Q. What experimental approaches address low yields in large-scale synthesis?
- Design of Experiments (DOE) : Optimize parameters like stoichiometry, temperature, and catalyst loading via response surface methodology .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize by-products .
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., acylation) .
Q. How can researchers differentiate polymorphic forms of this compound, and what impact do they have on bioavailability?
- PXRD and DSC : Identify polymorphs by distinct diffraction patterns and melting points .
- Solubility assays : Compare dissolution rates in biorelevant media (e.g., FaSSIF) to correlate polymorphs with bioavailability .
Methodological Guidance for Data Contradictions
Discrepancies in reported cytotoxicity values across cell lines:
- Mitigate off-target effects : Use CRISPR-edited cell lines to isolate target-specific activity .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out artifactual IC shifts .
Conflicting crystallographic data on bond angles or torsion angles:
- Validate refinement protocols : Ensure H atoms are placed via difference Fourier maps and refined with isotropic displacement parameters (e.g., U(H) = 1.2U(C)) .
- Cross-validate with neutron diffraction : Resolve ambiguities in hydrogen bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
